(3-(1-Fluoroethyl)oxetan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluoroethyl group attached to the oxetane ring. The compound also contains a methanamine group, making it an amine derivative.
Vorbereitungsmethoden
The synthesis of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves several steps, typically starting with the formation of the oxetane ring. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent to introduce the fluoroethyl group. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxetane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine can be compared with other similar compounds such as:
(3-(1-Chloroethyl)oxetan-3-yl)methanamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
(3-(1-Bromoethyl)oxetan-3-yl)methanamine: Contains a bromoethyl group.
(3-(1-Iodoethyl)oxetan-3-yl)methanamine: Contains an iodoethyl group. The uniqueness of this compound lies in the presence of the fluoroethyl group, which can impart different chemical and biological properties compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C6H12FNO |
---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
[3-(1-fluoroethyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C6H12FNO/c1-5(7)6(2-8)3-9-4-6/h5H,2-4,8H2,1H3 |
InChI-Schlüssel |
SVJJZIVUSHECMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(COC1)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.